Ethyl 3,4-dimethylbenzoate
Overview
Description
Ethyl 3,4-dimethylbenzoate, also known as this compound, is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.2277 g/mol . This compound is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with two methyl groups at the 3 and 4 positions .
Scientific Research Applications
Ethyl 3,4-dimethylbenzoate has various applications in scientific research:
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It may serve as a model compound for studying ester-based drug delivery systems.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Benzoic acid, 3,4-dimethyl-, ethyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit good binding affinity towards enzymes such as topoisomerase IV and SHV-2, with binding energy values of -5.19 and -4.27 kcal/mol, respectively . These interactions suggest that benzoic acid, 3,4-dimethyl-, ethyl ester can influence the activity of these enzymes, potentially affecting DNA replication and repair processes.
Cellular Effects
Benzoic acid, 3,4-dimethyl-, ethyl ester has notable effects on various types of cells and cellular processes. It has been observed to induce oxidative stress in bacterial cells, leading to increased intracellular superoxide dismutase (SOD) levels, protein leakage, and extracellular alkaline phosphatase and lactate dehydrogenase activities . These changes indicate that benzoic acid, 3,4-dimethyl-, ethyl ester can disrupt cellular homeostasis and affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of benzoic acid, 3,4-dimethyl-, ethyl ester involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. For example, it has been shown to bind effectively to TEM-72 with a low binding energy value of -4.35 kcal/mol . This binding interaction can inhibit the activity of TEM-72, leading to changes in gene expression and cellular function. Additionally, the compound’s ability to induce oxidative stress further contributes to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzoic acid, 3,4-dimethyl-, ethyl ester can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to benzoic acid, 3,4-dimethyl-, ethyl ester can lead to sustained oxidative stress and disruption of cellular processes.
Dosage Effects in Animal Models
The effects of benzoic acid, 3,4-dimethyl-, ethyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and antibacterial properties . At higher doses, it can cause toxic or adverse effects, including increased oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels.
Metabolic Pathways
Benzoic acid, 3,4-dimethyl-, ethyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels can influence cellular function and overall metabolism
Transport and Distribution
The transport and distribution of benzoic acid, 3,4-dimethyl-, ethyl ester within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can affect its efficacy and potential side effects.
Subcellular Localization
Benzoic acid, 3,4-dimethyl-, ethyl ester exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . Understanding its subcellular localization is crucial for determining its role in cellular processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,4-dimethylbenzoate can be synthesized through the esterification of 3,4-dimethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the mixture under reflux to drive the equilibrium towards ester formation and remove the water produced during the reaction.
Industrial Production Methods
In an industrial setting, the esterification process can be carried out in large reactors with continuous removal of water to increase yield. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water. Additionally, the reaction can be catalyzed by solid acid catalysts to facilitate easier separation and recycling of the catalyst.
Chemical Reactions Analysis
Types of Reactions
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Major Products Formed
Hydrolysis: 3,4-dimethylbenzoic acid and ethanol.
Reduction: 3,4-dimethylbenzyl alcohol.
Mechanism of Action
The mechanism of action of benzoic acid, 3,4-dimethyl-, ethyl ester involves its hydrolysis to 3,4-dimethylbenzoic acid and ethanol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the carboxylic acid and alcohol . The molecular targets and pathways involved in its biological activity are primarily related to its hydrolysis products and their subsequent interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, ethyl ester: Lacks the methyl groups on the benzene ring.
Benzoic acid, 3,4-dimethyl-, methyl ester: Has a methyl ester group instead of an ethyl ester group.
Benzoic acid, 3,4-dimethoxy-, ethyl ester: Contains methoxy groups instead of methyl groups on the benzene ring.
Uniqueness
Ethyl 3,4-dimethylbenzoate is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties compared to other benzoic acid esters. These substitutions can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct in its applications and behavior in chemical reactions .
Properties
IUPAC Name |
ethyl 3,4-dimethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-11(12)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXUIKILNLXONM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187135 | |
Record name | Benzoic acid, 3,4-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33499-44-4 | |
Record name | Benzoic acid, 3,4-dimethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33499-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3,4-dimethyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033499444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,4-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 3,4-DIMETHYLBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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